(2,3,6-Trifluoro-5-morpholinophenyl)methanamine
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Overview
Description
(2,3,6-Trifluoro-5-morpholinophenyl)methanamine: is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a morpholine ring attached to a phenylmethanamine backbone . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3,6-trifluoroaniline with morpholine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (2,3,6-Trifluoro-5-morpholinophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, (2,3,6-Trifluoro-5-morpholinophenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl groups can enhance the binding affinity and selectivity of bioactive compounds .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring high chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (2,3,6-Trifluoro-5-morpholinophenyl)methanamine involves its interaction with molecular targets through its trifluoromethyl and morpholine groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2,3,4-Trifluorophenyl)methanamine: Similar in structure but lacks the morpholine ring.
(5-Fluoropyridin-3-yl)methanamine: Contains a fluoropyridine ring instead of a trifluoromethylphenyl group.
Uniqueness: (2,3,6-Trifluoro-5-morpholinophenyl)methanamine is unique due to the presence of both trifluoromethyl groups and a morpholine ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13F3N2O |
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Molecular Weight |
246.23 g/mol |
IUPAC Name |
(2,3,6-trifluoro-5-morpholin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C11H13F3N2O/c12-8-5-9(16-1-3-17-4-2-16)11(14)7(6-15)10(8)13/h5H,1-4,6,15H2 |
InChI Key |
QKLMJHPXXBTZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C(=C2F)CN)F)F |
Origin of Product |
United States |
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